molecular formula C13H13ClN4O2S B12146029 7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione

7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione

Cat. No.: B12146029
M. Wt: 324.79 g/mol
InChI Key: AEMNDRLHKPSPIO-UHFFFAOYSA-N
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Description

7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with a chlorophenyl group, a methyl group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted purines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. The chlorophenyl group enhances its binding affinity to hydrophobic pockets in proteins, while the sulfanylidene group can form reversible covalent bonds with nucleophilic residues .

Properties

Molecular Formula

C13H13ClN4O2S

Molecular Weight

324.79 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione

InChI

InChI=1S/C13H13ClN4O2S/c1-17-10-9(11(19)16-12(17)20)18(13(21)15-10)6-7-4-2-3-5-8(7)14/h2-5,9-10H,6H2,1H3,(H,15,21)(H,16,19,20)

InChI Key

AEMNDRLHKPSPIO-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=S)N2)CC3=CC=CC=C3Cl

Origin of Product

United States

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